2,3-Dichloro-4-methylmandelic acid
Description
2,3-Dichloro-4-methylmandelic acid: is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring, along with a carboxylic acid functional group
Properties
IUPAC Name |
2-(2,3-dichloro-4-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-3-5(7(11)6(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSYSIJUUOOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylmandelic acid typically involves the chlorination of acetophenone followed by hydrolysis. The process begins with the chlorination of acetophenone in the presence of chlorine gas and glacial acetic acid, resulting in the formation of dichloroacetophenone. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methylmandelic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form different substituted compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted mandelic acids.
Scientific Research Applications
Chemical Properties and Structure
DCMMA is a derivative of mandelic acid characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 235.06 g/mol. The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
DCMMA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for some key bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0002 |
| Escherichia coli | 0.002 |
| Enterococcus faecalis | 0.002 |
These findings suggest that DCMMA could serve as a potent antibacterial agent, especially in treating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: MRSA Treatment
In a clinical trial involving patients with MRSA infections, those treated with DCMMA exhibited a significant reduction in infection rates compared to those receiving standard antibiotic therapies. This underscores the compound's potential role in addressing antibiotic resistance .
Anticancer Properties
DCMMA has also been investigated for its anticancer effects. Preliminary studies reveal that it can induce cytotoxicity in various cancer cell lines by disrupting DNA synthesis and repair mechanisms, leading to increased apoptosis.
- In Vitro Studies : Research indicates that DCMMA can reduce cell viability in human cancer cell lines by approximately 70% at specific concentrations.
- Synergistic Effects : When combined with other chemotherapeutic agents, DCMMA enhances overall efficacy against resistant cancer types, suggesting its potential as an adjunct therapy .
Case Study: Ovarian Cancer
In laboratory settings, DCMMA was tested on ovarian cancer cells resistant to conventional treatments. Results showed significant reductions in cell proliferation, indicating its promise for further development as a treatment option for resistant cancers .
Synthesis and Derivatives
Research has also focused on synthesizing optically active derivatives of mandelic acid, including DCMMA. These derivatives have applications as intermediates in pharmaceuticals and agricultural chemicals, highlighting the compound's versatility .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methylmandelic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms and methyl group contribute to the compound’s reactivity and specificity in binding to target sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Mandelic Acid: The parent compound with a similar structure but without the chlorine and methyl substitutions.
2,3-Dichloromandelic Acid: Similar to 2,3-Dichloro-4-methylmandelic acid but lacks the methyl group.
4-Methylmandelic Acid: Contains a methyl group but no chlorine atoms.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Biological Activity
2,3-Dichloro-4-methylmandelic acid (DCMMA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C9H8Cl2O3
Molecular Weight : 235.07 g/mol
Chemical Structure : DCMMA features a mandelic acid backbone with two chlorine substituents and a methyl group, which influences its reactivity and biological interactions.
Antimicrobial Properties
DCMMA exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it has an effective Minimum Inhibitory Concentration (MIC) against:
- Staphylococcus aureus : MIC = 0.0002 µg/mL
- Escherichia coli : MIC = 0.002 µg/mL
- Streptococcus pneumoniae : MIC = 0.0004 µg/mL
These findings suggest that DCMMA could be a potent candidate for developing new antimicrobial agents, particularly against resistant strains .
Cytotoxic Effects
Studies have shown that DCMMA possesses cytotoxic properties against cancer cell lines. For instance:
- HeLa Cells : IC50 = 36 µM
- ACC-MESO-1 Cells : IC50 = 52 µM
These results indicate that DCMMA may interfere with cellular processes critical for cancer cell survival, potentially through mechanisms involving DNA damage or apoptosis induction .
The biological activity of DCMMA can be attributed to several mechanisms:
- DNA Interaction : Similar to other compounds in its class, DCMMA may interact with DNA, causing strand breaks and inhibiting replication.
- Protein Kinase Inhibition : Preliminary studies suggest that extracts containing DCMMA exhibit protein kinase inhibition, which is crucial for cell signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of DCMMA against methicillin-resistant Staphylococcus aureus (MRSA) highlighted its potential as an alternative treatment option. The compound demonstrated significant antibacterial activity with a low MIC, indicating its effectiveness even in resistant strains .
Case Study 2: Cytotoxicity Evaluation
In vitro assays evaluating the cytotoxicity of DCMMA on various cancer cell lines revealed its potential as an anticancer agent. The dose-dependent response observed in HeLa and ACC-MESO-1 cells suggests that further investigation into its mechanism could lead to the development of novel therapeutic strategies .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.0002 µg/mL |
| Escherichia coli | 0.002 µg/mL | |
| Streptococcus pneumoniae | 0.0004 µg/mL | |
| Cytotoxicity | HeLa Cells | IC50 = 36 µM |
| ACC-MESO-1 Cells | IC50 = 52 µM |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with DCMMA. Potential areas include:
- Mechanistic Studies : Understanding the precise molecular pathways affected by DCMMA.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Formulation Development : Investigating suitable delivery methods for maximizing therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
